Gefitinib hydrochloride

Beschreibung

Significance of EGFR as a Pivotal Therapeutic Target in Malignancies

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating normal cell growth, differentiation, and survival. tandfonline.com It is a member of the ErbB family of receptor tyrosine kinases, which also includes HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4). wikipedia.orgnih.gov The binding of specific ligands, such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α), to the extracellular domain of EGFR triggers a cascade of intracellular signaling events. cusabio.com This activation leads to the phosphorylation of key tyrosine residues within the receptor's intracellular domain, creating docking sites for various cytoplasmic proteins. aacrjournals.org

These interactions initiate several downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. nih.govmdpi.com These pathways are central to cellular processes, and their proper regulation is vital for normal tissue homeostasis. mdpi.com However, in many types of cancer, including non-small cell lung cancer (NSCLC), breast cancer, colorectal cancer, and glioblastoma, EGFR signaling is dysregulated. mdpi.comfrontiersin.org This dysregulation can occur through various mechanisms, such as receptor overexpression, gene amplification, or the acquisition of activating mutations in the EGFR gene. nih.gov

The consequence of aberrant EGFR activation is the uncontrolled proliferation of cancer cells, increased tumor cell survival, invasion, metastasis, and angiogenesis (the formation of new blood vessels to supply the tumor). tandfonline.comnih.gov The dependence of certain tumors on EGFR signaling for their growth and survival, a phenomenon known as "oncogene addiction," makes EGFR an attractive therapeutic target. nih.gov By inhibiting EGFR, it is possible to block these downstream signaling pathways and thereby halt tumor progression. nih.gov The expression of EGFR is often correlated with a poor prognosis for cancer patients, further underscoring its significance as a therapeutic target. nih.gov

Overview of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs) in Oncology Research

Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs) are a class of small-molecule drugs designed to block the activity of the EGFR tyrosine kinase. amegroups.org Unlike monoclonal antibodies that target the extracellular domain of the receptor, EGFR-TKIs penetrate the cell membrane and bind to the intracellular tyrosine kinase domain. drugbank.com They act by competing with adenosine (B11128) triphosphate (ATP) for its binding site on the enzyme, thereby preventing the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways. wikipedia.orgnewdrugapprovals.org This targeted inhibition of EGFR signaling can lead to the suppression of tumor cell growth and proliferation. nih.gov

The development of EGFR-TKIs has been a major focus of oncology research, leading to the creation of multiple generations of these inhibitors. nih.gov First-generation EGFR-TKIs, such as gefitinib (B1684475) and erlotinib, are reversible inhibitors that have shown significant efficacy in patients with tumors harboring activating EGFR mutations. nih.govamegroups.org Research has demonstrated that certain mutations in the EGFR tyrosine kinase domain, particularly deletions in exon 19 and the L858R point mutation in exon 21, confer a high sensitivity to these drugs. wikipedia.orgnewdrugapprovals.org These mutations are more frequently observed in specific patient populations, such as non-smokers, women, and individuals of Asian ethnicity with adenocarcinoma histology. wikipedia.orgnewdrugapprovals.org

Second-generation EGFR-TKIs, including afatinib, were developed to be more potent and to have a broader range of targets, irreversibly blocking signaling from multiple ErbB family members. amegroups.org Despite the initial success of first- and second-generation TKIs, a significant challenge in their clinical use is the development of acquired resistance. amegroups.org A common mechanism of resistance is the emergence of a secondary mutation in the EGFR gene, the T790M mutation. aacrjournals.org This led to the development of third-generation EGFR-TKIs, which are specifically designed to overcome T790M-mediated resistance. nih.gov The ongoing research and development of new generations of EGFR-TKIs highlight the dynamic nature of targeted cancer therapy and the continuous effort to address the challenges of drug resistance. nih.gov

Academic Trajectory and Research Evolution of Gefitinib Hydrochloride in Targeted Cancer Therapies

This compound, initially coded as ZD1839, was one of the first selective inhibitors of the EGFR tyrosine kinase to be developed. wikipedia.orgnih.gov Its research journey has been instrumental in shaping the field of targeted cancer therapy. In 2003, the U.S. Food and Drug Administration (FDA) granted accelerated approval for gefitinib as a monotherapy for patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) who had failed previous chemotherapy regimens. nih.gov This approval was based on the response rates observed in early phase II clinical trials, such as the IDEAL-1 and IDEAL-2 studies. nih.gov

However, subsequent large phase III trials in unselected patient populations failed to show a significant survival benefit, leading to a restriction of its use in 2005. wikipedia.orgnih.gov A pivotal moment in the research evolution of gefitinib came with the discovery in 2004 that activating mutations in the EGFR gene were strongly correlated with responsiveness to the drug. nih.gov This finding transformed the understanding of how to use gefitinib effectively and underscored the importance of patient selection based on molecular biomarkers.

This led to a series of clinical trials specifically in patients with EGFR-mutated NSCLC. The Iressa Pan-Asia Study (IPASS) was a landmark phase III trial that compared first-line gefitinib with standard chemotherapy in a clinically selected population of Asian patients with adenocarcinoma. nih.gov The results demonstrated the superiority of gefitinib in patients whose tumors harbored EGFR mutations. nih.gov This was further confirmed by several other phase III trials in Japan (NEJ002 and WJTOG3405) and Korea. nih.gov These studies firmly established gefitinib as a standard first-line treatment for patients with advanced NSCLC carrying activating EGFR mutations. nih.gov In 2015, the FDA granted full approval for gefitinib for this specific indication. nih.gov

The academic trajectory of this compound illustrates the evolution of precision medicine, highlighting the critical role of understanding the molecular basis of a disease to guide therapeutic strategies.

Interactive Table: Key Phase II/III Clinical Trials of this compound in NSCLC

| Trial Name | Setting | Patient Population | Key Finding |

| IDEAL-1 | Second-line | Unselected advanced NSCLC | Showed objective response rates of approximately 20%. nih.gov |

| IDEAL-2 | Second-line | Unselected advanced NSCLC | Demonstrated objective response rates of about 10%. nih.gov |

| IPASS | First-line | Clinically selected (Asian, adenocarcinoma) | Gefitinib was superior to chemotherapy in patients with EGFR mutations. nih.gov |

| NEJ002 | First-line | EGFR-mutated NSCLC (Japanese) | Confirmed the superiority of gefitinib over chemotherapy. nih.gov |

| WJTOG3405 | First-line | EGFR-mutated NSCLC (Japanese) | Further supported gefitinib as a first-line standard of care. nih.gov |

| iTARGET | First-line | Chemo-naïve, selected clinical characteristics | Response rate of 55% in patients with identified EGFR mutations. nih.gov |

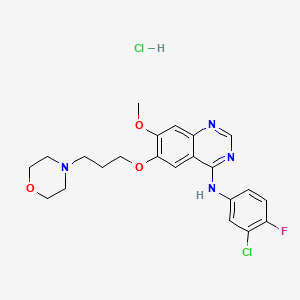

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClFN4O3.ClH/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15;/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUINXWLATMJDQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25Cl2FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597850 | |

| Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184475-56-7, 184475-55-6 | |

| Record name | 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184475-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gefitinib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184475556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preclinical Investigations of Gefitinib Hydrochloride Efficacy

In Vivo Efficacy Studies in Xenograft Models

In vivo studies using human tumor xenograft models have corroborated the antitumor activity of gefitinib (B1684475) hydrochloride observed in vitro. nih.gov As a monotherapy, gefitinib has demonstrated the ability to inhibit the growth of various established human tumor xenografts.

In a xenograft model using GEO colon cancer cells, gefitinib treatment resulted in a reversible, dose-dependent inhibition of tumor growth. selleckchem.com Similarly, in a cisplatin-resistant NSCLC mouse model (H358R), gefitinib monotherapy significantly and stably inhibited tumor growth, particularly within the first two weeks of treatment. amegroups.org The growth inhibition of H358R xenograft tumors at day 21 was 52.7%±3.1%, which was significantly greater than the 28.0%±1.4% inhibition observed in the parental H358 xenografts. amegroups.orgresearchgate.net This indicates that gefitinib can have enhanced efficacy in certain resistant tumor models.

Furthermore, in a patient-derived xenograft (PDX) model of EGFR-driven NSCLC, continuous treatment with gefitinib was initially effective, though resistance eventually developed. nih.gov

| Xenograft Model | Cancer Type | Monotherapy Antitumor Activity |

| GEO | Colon Cancer | Reversible, dose-dependent inhibition of tumor growth. selleckchem.com |

| H358R | Non-Small Cell Lung Cancer (Cisplatin-Resistant) | Significant and stable inhibition of tumor growth; 52.7%±3.1% inhibition at day 21. amegroups.orgresearchgate.net |

| H358 | Non-Small Cell Lung Cancer | Moderate antitumor activity; 28.0%±1.4% inhibition at day 21. amegroups.orgresearchgate.net |

| PDX Model | Non-Small Cell Lung Cancer (EGFR-Driven) | Initially effective, but resistance developed over time. nih.gov |

In addition to its activity as a single agent, gefitinib hydrochloride has been shown to enhance the antitumor efficacy of various cytotoxic agents in vivo. nih.gov This synergistic effect has been observed with platinum compounds and other chemotherapeutic drugs. nih.gov

For instance, in LoVo tumor xenografts, the combination of gefitinib with radiotherapy resulted in improved anti-tumor effects. selleckchem.com Clinical trials in patients with advanced lung adenocarcinoma and sensitive EGFR mutations have also demonstrated that the combination of gefitinib with chemotherapy (pemetrexed plus carboplatin) provides better survival benefits compared to either treatment alone. nih.gov

Evaluation in Specific Tumor Models (e.g., Lewis Lung Carcinoma, GEO Colon Cancer)

The preclinical efficacy of this compound has been evaluated in various tumor models to understand its therapeutic potential and mechanisms of action. This section details the research findings in Lewis Lung Carcinoma and GEO Colon Cancer models.

Lewis Lung Carcinoma

In a study investigating the chronopharmacodynamics of gefitinib in a Lewis lung carcinoma model, C57BL/6 mice were inoculated with tumor cells and treated with gefitinib. The study revealed that the administration time of gefitinib significantly influenced its anti-tumor efficacy. The most substantial tumor growth inhibition was observed when gefitinib was administered at 8:00. nih.gov

The research findings indicated that the tumor volume in the group treated at 8:00 was markedly smaller compared to groups treated at 16:00, 20:00, and 24:00. nih.gov The tumor inhibition rate was also highest in the 8:00 administration group. nih.gov These findings suggest that the efficacy of gefitinib in this model may be related to the circadian rhythm of the EGFR-RAS-RAF-ERK1/2 pathway. nih.gov

Table 1: Effect of Gefitinib Administration Time on Tumor Weight and Inhibition Rate in Lewis Lung Carcinoma Model

| Administration Time | Tumor Weight (g) | Tumor Inhibition Rate (%) |

|---|---|---|

| 8:00 | 0.95 ± 0.15 | 44.12 |

| 12:00 | 1.12 ± 0.21 | 34.12 |

| 16:00 | 1.45 ± 0.25 | 14.15 |

| 20:00 | 1.32 ± 0.18 | 22.43 |

| 24:00 | 1.25 ± 0.22 | 26.47 |

| 4:00 | 1.05 ± 0.19 | 38.24 |

Data adapted from a study on the chronopharmacodynamics of gefitinib-based anti-cancer effect in Lewis tumor-bearing mice. nih.gov

Another aspect of gefitinib's efficacy in the Lewis Lung Cancer model is its ability to inhibit the M2-like polarization of tumor-associated macrophages (TAMs), which are known to promote cancer progression. In a mouse metastasis model of Lewis Lung Cancer, oral administration of gefitinib was found to significantly reduce the number of lung metastasis nodules. This effect was associated with a downregulation of M2 marker genes and a decrease in the percentage of CD206+ and CD68+ macrophages in tumor tissues.

GEO Colon Cancer

Preclinical research, both in vitro and in vivo, has suggested that gefitinib may have a supra-additive growth inhibitory effect when combined with different cytotoxic drugs in colorectal cancer models. This has provided a rationale for clinical trials investigating gefitinib in combination with chemotherapy for metastatic colorectal cancer.

It is important to note that the efficacy of gefitinib in colorectal cancer appears to be less pronounced than in other cancer types, such as non-small cell lung cancer. Phase I trials in patients with colorectal cancer showed that gefitinib could achieve stable disease, but objective responses in tumor size were not observed, even at higher doses than those used for lung cancer.

Mechanisms of Resistance to Gefitinib Hydrochloride

Intrinsic Resistance Mechanisms

Intrinsic, or primary, resistance refers to the lack of a clinical response to gefitinib (B1684475) hydrochloride from the beginning of treatment. This can occur even in tumors harboring a drug-sensitizing EGFR mutation. The mechanisms are diverse and can be either EGFR-dependent or independent.

One significant cause of intrinsic resistance is the presence of co-occurring genetic alterations alongside the primary sensitizing EGFR mutation. For instance, mutations in the tumor suppressor gene TP53 are found in a substantial portion of EGFR-mutant NSCLCs and are correlated with a diminished response to EGFR tyrosine kinase inhibitors (TKIs) like gefitinib. nih.gov Preclinical studies have shown that in cells with wild-type p53, gefitinib can effectively induce apoptosis, but this effect is reduced in cells with mutated p53. nih.gov Similarly, concurrent mutations in the PIK3CA gene, which are present in about 3.5% of EGFR-mutated cases, are also associated with primary resistance to EGFR-TKIs. nih.gov

EGFR-independent signaling pathways can also drive intrinsic resistance. Activation of the AXL receptor tyrosine kinase has been identified as a key mechanism. h1.co AXL signaling can affect downstream pathways such as PI3K/AKT and STAT3, effectively bypassing the EGFR inhibition by gefitinib. h1.co The tumor microenvironment plays a critical role as well. For example, cancer-associated fibroblasts (CAFs) can secrete hepatocyte growth factor (HGF), which binds to its receptor, MET, on cancer cells. nih.gov This interaction activates the PI3K/AKT and MAPK signaling pathways, overriding the blockade of EGFR and thus conferring resistance. nih.govnih.gov

Certain pre-existing EGFR mutations can also confer intrinsic resistance. While deletions in exon 19 and the L858R mutation in exon 21 are known to sensitize tumors to gefitinib, other mutations, such as insertions in exon 20, are inherently resistant to first-generation TKIs. bohrium.com Furthermore, the de novo presence of the T790M mutation, typically associated with acquired resistance, can be detected at a low frequency in treatment-naïve patients and is a cause of primary resistance. aacrjournals.org

| Mechanism | Description | Key Genes/Pathways Involved |

| Co-occurring Mutations | Presence of additional genetic alterations that diminish the effectiveness of EGFR inhibition. | TP53, PIK3CA |

| Bypass Signaling | Activation of alternative signaling pathways that do not depend on EGFR for cell survival and proliferation. | AXL, PI3K/AKT, STAT3, MET/HGF |

| Tumor Microenvironment | Secretion of growth factors by stromal cells that activate bypass pathways in cancer cells. | Cancer-Associated Fibroblasts (CAFs), Hepatocyte Growth Factor (HGF) |

| Pre-existing EGFR Mutations | Presence of EGFR mutations that are not sensitive to gefitinib. | Exon 20 insertions, de novo T790M |

Acquired Resistance Mechanisms

Acquired resistance develops in tumors that initially respond to gefitinib hydrochloride but subsequently progress. This occurs through the selection and expansion of cancer cell clones that have developed new mechanisms to survive despite the presence of the drug. These mechanisms can involve further mutations in the EGFR gene itself (on-target) or the activation of alternative signaling routes (bypass pathways).

On-Target EGFR Mutations

The most common form of acquired resistance involves the emergence of secondary mutations within the EGFR kinase domain, which interfere with the binding of gefitinib.

The T790M mutation is the most prevalent mechanism of acquired resistance to first-generation EGFR-TKIs like gefitinib, accounting for approximately 50-60% of cases. nih.govaacrjournals.org This mutation involves a substitution of threonine (T) with methionine (M) at position 790 in exon 20 of the EGFR gene. sci-hub.se Position 790 is known as the "gatekeeper" residue, controlling access to a hydrophobic pocket in the ATP-binding site of the EGFR kinase domain.

The substitution of the smaller threonine residue with the bulkier methionine is thought to cause steric hindrance, which impairs the binding of gefitinib to the receptor. nih.gov More significantly, the T790M mutation increases the affinity of the EGFR kinase for ATP, its natural substrate. nih.gov This heightened ATP affinity means that ATP can outcompete gefitinib for binding to the active site, thereby restoring the kinase activity of the receptor and reactivating downstream signaling pathways, leading to cell proliferation and survival despite ongoing treatment. aacrjournals.org Preclinical data have suggested that cell lines acquiring the T790M mutation may exhibit a more indolent growth pattern compared to their parent lines. aacrjournals.org

While T790M is the dominant on-target resistance mutation, other, much rarer, secondary mutations in the EGFR kinase domain have been identified. These mutations also lead to acquired resistance, although their precise mechanisms may differ.

The L747S mutation, located in exon 19, has been reported as a mechanism of both primary and acquired resistance. nih.govbinasss.sa.cr Its presence suggests that certain clones resistant to EGFR-TKI therapy may exist within the initial tumor population. nih.gov

The C797S mutation, a substitution of cysteine with serine at position 797 in exon 20, is another clinically important resistance mutation. While it is most commonly associated with resistance to third-generation TKIs that are designed to overcome the T790M mutation, its role in the broader context of TKI resistance is significant. The C797 residue is the covalent binding site for third-generation inhibitors. The C797S mutation prevents this covalent bond from forming, rendering the drug ineffective. clinicsinsurgery.com In the context of acquired resistance after first-generation TKIs like gefitinib, it is the development of T790M that is the primary concern, which then sets the stage for potential C797S mutations upon subsequent treatment with third-generation agents. clinicsinsurgery.com

| Mutation | Location (Exon) | Prevalence in Acquired Resistance | Mechanism of Resistance |

| T790M | 20 | ~50-60% | Increases ATP affinity, causes steric hindrance for TKI binding. |

| L747S | 19 | Rare | Associated with both primary and acquired resistance. |

| C797S | 20 | Rare (after 1st-gen TKI) | Prevents covalent binding of third-generation TKIs. |

Bypass Activation Pathways

In about 20-30% of cases, acquired resistance to gefitinib is not caused by new EGFR mutations but by the activation of alternative signaling pathways that bypass the need for EGFR signaling.

One of the best-characterized bypass tracks involves the amplification of the MET proto-oncogene. nih.gov MET amplification is observed in 5-22% of gefitinib-resistant tumors. nih.gov This genetic alteration leads to the overexpression and constitutive activation of the MET receptor tyrosine kinase.

The activated MET receptor can then drive downstream signaling through pathways that overlap with those normally stimulated by EGFR, most notably the PI3K/AKT pathway. Research has shown that MET amplification causes gefitinib resistance by driving ERBB3 (also known as HER3)-dependent activation of PI3K. nih.govh1.conih.gov Essentially, the overactive MET receptor forms a complex with and phosphorylates ERBB3, which then activates the PI3K/AKT survival pathway, rendering the cells insensitive to the EGFR-blocking effects of gefitinib. nih.govh1.co In cell lines that have developed resistance due to MET amplification, sensitivity to gefitinib can be restored by co-treatment with a MET inhibitor. h1.co This highlights the critical role of this bypass pathway in sustaining tumor cell survival and proliferation.

HER3 (ErbB3) Phosphorylation Leading to PI3K/Akt Pathway Reactivation

One significant bypass mechanism involves the phosphorylation of HER3 (ErbB3), a member of the ErbB family of receptor tyrosine kinases. While HER3 has weak intrinsic kinase activity, it serves as a crucial activator of the PI3K/Akt signaling pathway. In Gefitinib-sensitive non-small cell lung cancer (NSCLC) cell lines, PI3K has been observed to associate with ErbB-3. nih.gov Gefitinib's inhibition of EGFR leads to the dissociation of this complex, which in turn decreases Akt activity. nih.gov

However, in resistant cells, HER3 can be phosphorylated by other kinases, leading to the reactivation of the PI3K/Akt pathway. This sustained signaling promotes cell survival and proliferation, thereby circumventing the effects of Gefitinib. Studies have shown that the downregulation of HER3 expression can lead to decreased levels of phosphorylated Akt in Gefitinib-sensitive NSCLC cells. nih.gov

| Pathway Component | Role in Resistance | Supporting Findings |

| HER3 (ErbB3) | Activates the PI3K/Akt pathway upon phosphorylation. | Associates with PI3K in Gefitinib-sensitive cells. nih.gov |

| PI3K/Akt Pathway | Promotes cell survival and proliferation. | Reactivation is a key feature of Gefitinib resistance. |

| Gefitinib | Inhibits EGFR, leading to dissociation of the HER3-PI3K complex in sensitive cells. | In resistant cells, this inhibitory effect is bypassed. nih.gov |

Reactivation of ERK1/2 Signaling (e.g., MAPK1 Amplification, DUSP6 Downregulation)

The reactivation of the extracellular signal-regulated kinase (ERK) 1/2 signaling pathway is another critical mechanism of acquired resistance to Gefitinib. okayama-u.ac.jp In some Gefitinib-resistant lung cancer cell lines, while the drug effectively suppresses the EGFR signaling pathway initially, ERK phosphorylation is reactivated after several hours. okayama-u.ac.jpnih.gov

This reactivation can be driven by several molecular alterations, including the amplification of the MAPK1 gene, which encodes for ERK2. nih.gov Additionally, the downregulation of DUSP6, a phosphatase that negatively regulates ERK signaling, can also lead to sustained ERK1/2 activation. okayama-u.ac.jp The combination of Gefitinib with an ERK inhibitor has been shown to restore drug susceptibility in resistant cells. okayama-u.ac.jpnih.gov

| Genetic Alteration | Consequence | Implication for Resistance |

| MAPK1 Amplification | Increased expression of ERK2. | Leads to aberrant activation of ERK signaling. nih.gov |

| DUSP6 Downregulation | Decreased dephosphorylation of ERK1/2. | Sustained activation of the ERK pathway. okayama-u.ac.jp |

FGF2-FGFR1 Autocrine Growth Loop

The establishment of an autocrine growth loop involving Fibroblast Growth Factor 2 (FGF2) and its receptor, Fibroblast Growth Factor Receptor 1 (FGFR1), represents a novel mechanism of acquired resistance to Gefitinib. nih.govelsevierpure.com In Gefitinib-resistant NSCLC cell lines, an increased expression of both FGF2 and FGFR1 has been observed. nih.govelsevierpure.com

This upregulation creates a self-sustaining signaling loop where FGF2 secreted by the cancer cells binds to and activates FGFR1 on the same or neighboring cells. This activation, in turn, drives cell proliferation independently of the EGFR pathway. nih.govelsevierpure.com Inhibition of either FGF2 or FGFR1 has been demonstrated to restore sensitivity to Gefitinib in resistant cells, highlighting the importance of this bypass track. nih.govelsevierpure.com

| Molecule | Change in Resistant Cells | Functional Consequence |

| FGF2 | Increased expression and secretion. | Activates FGFR1 in an autocrine manner. nih.govelsevierpure.comnih.gov |

| FGFR1 | Increased expression. | Receives proliferative signals from FGF2. nih.govelsevierpure.comnih.gov |

AXL Receptor Tyrosine Kinase Mediation

Increased activation of the AXL receptor tyrosine kinase has been identified as another mechanism for acquired resistance to EGFR tyrosine kinase inhibitors like Gefitinib. nih.govnih.gov Overexpression of AXL has been observed in acquired Gefitinib-resistant cell lines. nih.govnih.gov This overexpression can be a result of a slower turnover of the AXL protein. nih.govnih.gov The activation of AXL can lead to the downstream signaling that promotes cell survival and proliferation, thereby bypassing the EGFR blockade. Targeting the degradation of AXL has been proposed as a potential therapeutic strategy to overcome this form of resistance. nih.govnih.gov

Hedgehog (Hh) Pathway Activation

The activation of the Hedgehog (Hh) signaling pathway has been implicated in mediating resistance to EGFR inhibitors in NSCLC. nih.gov Lung tumor tissues from patients with resistance to EGFR tyrosine kinase inhibitors have shown hyperactive Hedgehog signaling. nih.gov In laboratory models, stimulation of the Hh pathway in Gefitinib-sensitive cells promoted cell motility and suppressed drug-induced apoptosis. nih.gov Conversely, in Gefitinib-resistant cells, which exhibit activated Hedgehog signaling, inhibition of the pathway can increase sensitivity to the drug. nih.govnih.gov The activation of this pathway is often associated with the epithelial-mesenchymal transition. nih.govnih.gov

| Pathway | Status in Resistant Cells | Consequence of Activation |

| Hedgehog (Hh) | Hyperactive. | Promotes cell motility, suppresses apoptosis, and is linked to EMT. nih.govnih.gov |

Cellular Reprogramming and Phenotypic Changes

In addition to the activation of bypass signaling pathways, resistance to this compound can also be driven by fundamental changes in the cellular state, a process often referred to as cellular reprogramming. This involves alterations in cellular morphology, adhesion, and motility, leading to a more aggressive and drug-resistant phenotype.

Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and acquire a mesenchymal, fibroblast-like phenotype. plos.org This transition is associated with increased motility, invasiveness, and resistance to apoptosis. plos.org

Recent studies have indicated that EMT can play a role in the development of resistance to EGFR tyrosine kinase inhibitors in NSCLC. plos.orgnih.gov In some instances, continuous exposure to Gefitinib can prevent EMT, leading to increased E-cadherin expression and downregulation of mesenchymal markers like vimentin and N-cadherin. plos.orgnih.govresearchgate.net The Hedgehog signaling pathway has been identified as an important mediator of EMT in the context of Gefitinib resistance. researchgate.net The acquisition of an EMT phenotype is linked to the activation of alternative survival pathways, contributing to the failure of EGFR-targeted therapies. researchgate.net

| Cellular Feature | Change during EMT | Association with Gefitinib Resistance |

| Cell Morphology | From epithelial (cobblestone-like) to mesenchymal (spindle-shaped). | Mesenchymal phenotype is associated with inherent resistance. nih.gov |

| E-cadherin | Downregulation. | Loss of cell-cell adhesion. plos.orgnih.gov |

| Vimentin | Upregulation. | Marker of mesenchymal phenotype. plos.orgnih.gov |

| N-cadherin | Upregulation. | Promotes cell motility. plos.orgnih.gov |

Emergence of Drug-Tolerant Persister (DTP) Cells

A significant mechanism of resistance to this compound involves the emergence of drug-tolerant persister (DTP) cells. These cells represent a subpopulation of cancer cells that can survive treatment with lethal doses of the drug. DTP cells are characterized by a transient and non-heritable form of resistance. mdpi.com Following drug withdrawal, the progeny of these cells generally remain sensitive to the initial therapy. mdpi.com

Research has shown that in EGFR-mutant non-small cell lung cancer (NSCLC) cells treated with gefitinib, DTPs appear at a low frequency of approximately 0.3%. mdpi.com The development of this drug-tolerant state is not associated with genetic alterations but rather with extensive epigenetic changes. mdpi.com These persister cells are often in a slow-cycling or non-cycling state and exhibit a distinct metabolism and transcriptional program. mdpi.com The survival of DTPs can be supported by the rewiring of mitogenic and survival pathways, such as the upregulation of IGF-1R signaling, which induces a repressed chromatin state. mdpi.com

| Key Characteristics of DTP Cells in Gefitinib Resistance | |

| Resistance Type | Transient, non-heritable |

| Frequency of Emergence | Low (approx. 0.3% with gefitinib) mdpi.com |

| Underlying Mechanism | Epigenetic alterations, not genetic mutations mdpi.com |

| Cellular State | Slow-cycling or non-cycling mdpi.com |

| Survival Pathways | Upregulation of IGF-1R signaling mdpi.com |

Histological Transformation (e.g., to Small Cell Lung Cancer)

Histological transformation is a recognized, albeit rare, mechanism of acquired resistance to this compound. nih.govfrontiersin.org This phenomenon involves the conversion of a tumor from one histological subtype to another, most notably from non-small cell lung cancer (NSCLC), typically adenocarcinoma, to small cell lung cancer (SCLC). nih.govfrontiersin.orgnih.gov This transformation renders the tumor insensitive to EGFR tyrosine kinase inhibitors like gefitinib.

The first reported case of this transformation as a resistance mechanism was in 2006 in a female NSCLC patient with an EGFR exon 19 deletion who developed resistance to gefitinib. frontiersin.org This transformation is an important consideration in patients who show disease progression after an initial response to gefitinib. Therefore, a re-biopsy of the tumor is often crucial to identify this change and guide subsequent treatment strategies. nih.govnih.gov Once transformation to SCLC is confirmed, therapy is typically switched to a regimen effective against small cell carcinoma, such as a combination of etoposide and a platinum-based agent. nih.gov

Alterations in Drug Transport and Metabolism

Role of ATP-Binding Cassette (ABC) Transporters (e.g., ABCG2, ABCC10)

ATP-binding cassette (ABC) transporters are membrane proteins that play a crucial role in drug efflux, contributing to multidrug resistance. frontiersin.orgsemanticscholar.org In the context of this compound resistance, the overexpression of certain ABC transporters is a significant factor.

ABCG2 (Breast Cancer Resistance Protein - BCRP): Enhanced expression of ABCG2 has been observed in gefitinib-resistant cancer cells. frontiersin.org Gefitinib has a dual role concerning ABCG2; it can act as both a substrate and an inhibitor of this transporter. plos.org The active efflux of gefitinib by ABCG2 reduces the intracellular concentration of the drug, thereby diminishing its therapeutic effect. plos.org

While the prompt specifically mentions ABCC10, the available search results focus primarily on ABCG2 and ABCB1 in relation to gefitinib resistance.

P-glycoprotein (P-gp) Substrate Activity and Efflux

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is another key ABC transporter implicated in resistance to this compound. nih.gov

Gefitinib as a P-gp Substrate: In vitro studies have demonstrated that gefitinib is a substrate for P-gp. nih.gov This means that P-gp can actively transport gefitinib out of cancer cells, lowering its intracellular accumulation and contributing to resistance. nih.gov This P-gp-mediated efflux also limits the distribution of gefitinib to the brain. nih.gov

Gefitinib as a P-gp Inhibitor: Interestingly, gefitinib can also inhibit the function of P-gp. nih.govaacrjournals.orgfujita-hu.ac.jp This inhibition can reverse P-gp-mediated resistance to other chemotherapeutic agents by increasing their intracellular concentration. aacrjournals.org Gefitinib directly interacts with P-gp and can increase the intracellular accumulation of other P-gp substrates. nih.govaacrjournals.org

| Interaction of Gefitinib with ABC Transporters | |

| ABCG2 (BCRP) | Gefitinib is a substrate and an inhibitor. plos.org Overexpression leads to gefitinib efflux. plos.org |

| ABCB1 (P-gp) | Gefitinib is a substrate, leading to its efflux. nih.gov Gefitinib is also an inhibitor, potentially reversing resistance to other drugs. nih.govaacrjournals.org |

STAT3-Mediated Akt Activation

The activation of the Signal Transducer and Activator of Transcription 3 (STAT3) protein is a crucial mechanism of both intrinsic and acquired resistance to this compound. nih.govnih.govresearchgate.net

Hyperactivation of the EGFR can be inhibited by gefitinib, however, a STAT3-dependent activation of Akt can impair the drug's efficacy. nih.gov Mechanistically, gefitinib can increase the association of EGFR with STAT3. nih.govresearchgate.net This association can lead to the de-repression of STAT3 from SOCS3, an upstream suppressor, which in turn promotes the activation of Akt, a key survival signaling protein. nih.govresearchgate.net The restoration of Akt activation reduces the sensitivity of lung cancer cells to the inhibitory effects of gefitinib. nih.gov

Pharmacological or genetic inhibition of STAT3 has been shown to abrogate this Akt activation. nih.govresearchgate.net Combining gefitinib with a STAT3 inhibitor can synergistically reduce tumor cell growth, suggesting that targeting both EGFR and STAT3 may enhance the efficacy of gefitinib. nih.govresearchgate.net

Research Strategies for Overcoming Resistance

To counter the development of resistance to this compound, several research strategies are being explored:

Combination Therapies: A promising approach is the combination of gefitinib with other targeted agents. For instance, the simultaneous inhibition of both EGFR and STAT3 has shown synergistic effects in reducing tumor growth. nih.govresearchgate.net Combination with Bcl-2 inhibitors has also shown potential to overcome acquired resistance. nih.gov

Development of Next-Generation TKIs: The development of new tyrosine kinase inhibitors that are effective against resistant mutations, such as the T790M mutation in EGFR, is a key strategy. aacrjournals.orgaacrjournals.org

Targeting Bypass Signaling Pathways: Resistance can occur through the activation of alternative signaling pathways that bypass the inhibited EGFR. A well-described example is the amplification of the MET receptor tyrosine kinase, which leads to sustained activation of the PI3K/AKT pathway. aacrjournals.org Therefore, inhibitors targeting these bypass pathways are being investigated.

Inhibition of ABC Transporters: Co-treatment with inhibitors of ABC transporters like ABCG2 could enhance the anti-tumor activity of gefitinib by increasing its intracellular concentration. plos.org

Targeting Downstream Effectors: Strategies aimed at downregulating key proteins involved in resistance, such as targeting USP8 to decrease the total protein levels of EGFR and MET, are also under investigation. aacrjournals.org

| Research Strategy | Mechanism of Action |

| Combination Therapy | Simultaneously targeting multiple pathways (e.g., EGFR and STAT3) to prevent escape mechanisms. nih.govresearchgate.net |

| Next-Generation TKIs | Designing inhibitors that can bind to and inhibit mutated forms of EGFR. aacrjournals.orgaacrjournals.org |

| Targeting Bypass Pathways | Inhibiting alternative signaling pathways (e.g., MET) that are activated to circumvent EGFR blockade. aacrjournals.org |

| ABC Transporter Inhibition | Preventing the efflux of gefitinib from cancer cells to increase its intracellular concentration. plos.org |

| Targeting Downstream Effectors | Modulating the levels of key proteins involved in resistance signaling pathways. aacrjournals.org |

Combinational Targeting of Resistance Pathways

To counteract the development of resistance to gefitinib, researchers have explored numerous combination therapy strategies. These approaches aim to simultaneously block the primary EGFR pathway and the alternative signaling routes that cancer cells exploit to survive. By targeting multiple pathways, these combinations can prevent or delay the emergence of resistant clones.

One major resistance mechanism involves the activation of bypass tracks. For instance, the insulin-like growth factor 1 receptor (IGF-1R) signaling pathway can become activated in resistant cells. nih.gov Studies have shown that combining gefitinib with metformin, a drug that can suppress the IGF-1R pathway, can overcome primary resistance in non-small cell lung cancer (NSCLC) cells with EGFR mutations. nih.gov Similarly, dual inhibition of EGFR and IGF1R has been shown to block the downstream PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. nih.gov

Another bypass pathway that can be induced following long-term treatment with EGFR inhibitors is driven by the fibroblast growth factor (FGF) and its receptor (FGFR). In some instances, cancer cells adapt by increasing the expression of FGF2 and FGFR1, creating an autocrine growth loop that makes them less dependent on EGFR signaling. researchgate.net Preclinical studies have demonstrated that combining gefitinib with an FGFR-specific inhibitor, such as AZD4547, could prevent the outgrowth of these drug-resistant cells. researchgate.net

In addition to targeting bypass pathways involving other receptor tyrosine kinases, combination strategies also include pairing different types of EGFR inhibitors. For example, the combination of afatinib (a second-generation EGFR inhibitor) with cetuximab (an anti-EGFR monoclonal antibody) has shown activity in patients who have developed resistance to first-generation inhibitors like gefitinib. amegroups.org Other approaches involve inhibiting downstream signaling molecules. The combination of gefitinib with miR-30a-5p mimics has been found to inhibit the PI3K/AKT pathway in gefitinib-resistant cells, effectively suppressing tumor growth. nih.gov Furthermore, inhibiting the Notch signaling pathway with gamma-secretase inhibitors like nirogacestat has been shown to reverse resistance to gefitinib in lung adenocarcinoma cells harboring specific EGFR mutations. wikipedia.org

| Combination Strategy | Targeted Resistance Pathway | Mechanism of Action |

|---|---|---|

| Gefitinib + Metformin | IGF-1R Signaling | Metformin suppresses the activated IGF-1R pathway, overcoming primary resistance. nih.gov |

| Gefitinib + AZD4547 | FGF2-FGFR1 Autocrine Loop | AZD4547 is an FGFR-specific inhibitor that blocks the bypass signal from the induced FGF2-FGFR1 loop. researchgate.net |

| Afatinib + Cetuximab | EGFR Pathway (T790M-positive or negative) | Combines a covalent EGFR inhibitor with a monoclonal antibody to more comprehensively block EGFR signaling. amegroups.org |

| Gefitinib + miR-30a-5p mimics | PI3K/AKT Pathway | The combination inhibits key downstream signaling molecules (p-AKT, p-ERK) to suppress tumor growth. nih.gov |

| Gefitinib + Nirogacestat | Notch Signaling | A gamma-secretase inhibitor that blocks the Notch pathway, which can contribute to resistance. wikipedia.org |

Development of Next-Generation Inhibitors

The most common mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib is the development of a secondary mutation in the EGFR gene. nih.gov The T790M mutation, often called the "gatekeeper" mutation, accounts for over half of all cases of acquired resistance. nih.gov This mutation increases the affinity of the EGFR kinase domain for ATP, which reduces the binding effectiveness of competitive inhibitors like gefitinib. nih.gov

The prevalence of the T790M mutation drove the development of subsequent generations of EGFR inhibitors designed specifically to overcome this resistance mechanism.

Second-Generation EGFR Inhibitors: This class of drugs, including afatinib and dacomitinib, were designed as irreversible pan-ErbB inhibitors. nih.govnih.gov They form a covalent bond with the kinase domain, making them less susceptible to competition from ATP. While they showed activity against T790M in laboratory settings, their clinical efficacy in patients with gefitinib resistance was limited. nih.gov This was largely due to dose-limiting toxicities resulting from their simultaneous inhibition of wild-type (non-mutated) EGFR, which is present in healthy tissues like the skin and gastrointestinal tract. gustaveroussy.fr

Third-Generation EGFR Inhibitors: The limitations of second-generation TKIs led to the creation of third-generation inhibitors, which were a significant breakthrough. nih.gov Osimertinib (AZD9291) is the leading example of this class. These drugs are designed to selectively and irreversibly target EGFR with both the sensitizing mutations (like L858R or Del19) and the T790M resistance mutation, while having a much lower affinity for wild-type EGFR. gustaveroussy.fr This high selectivity results in strong efficacy against T790M-positive tumors and a much-improved safety profile with fewer side effects related to wild-type EGFR inhibition. nih.gov Osimertinib became a standard treatment for patients who progressed on first-generation EGFR TKIs due to the T790M mutation. gustaveroussy.fr However, resistance to third-generation inhibitors can also develop, often through new mutations like C797S. amegroups.org

| Inhibitor Generation | Examples | Mechanism of Action | Activity Against T790M | Key Limitation |

|---|---|---|---|---|

| First-Generation | Gefitinib, Erlotinib | Reversible, ATP-competitive inhibitors of EGFR. nih.gov | Ineffective. nih.gov | Acquired resistance, primarily via T790M mutation. nih.gov |

| Second-Generation | Afatinib, Dacomitinib, Neratinib | Irreversible, covalent pan-ErbB inhibitors. nih.govnih.gov | Active in preclinical models but poor clinical efficacy. nih.gov | Dose-limiting toxicity due to inhibition of wild-type EGFR. gustaveroussy.fr |

| Third-Generation | Osimertinib (AZD9291) | Irreversible inhibitors that selectively target sensitizing and T790M mutant EGFR. gustaveroussy.fr | Highly effective. nih.gov | Development of new resistance mutations, such as C797S. amegroups.org |

Gefitinib Hydrochloride in Combination Therapies

Rationale for Combination Approaches in Cancer Treatment

The use of combination therapies is a cornerstone of modern oncology, designed to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity. nih.gov In the context of targeted agents like Gefitinib (B1684475) hydrochloride, which inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase, combination strategies are particularly crucial. aacrjournals.orgdrugbank.com Tumors are complex and heterogeneous, often relying on multiple signaling pathways for growth and survival. Targeting a single pathway with a monotherapy can lead to the activation of alternative compensatory pathways, resulting in acquired resistance. nih.govnih.gov

Combining Gefitinib with other agents, such as traditional chemotherapy or other targeted drugs, can address this challenge. The rationale is based on the principle of synergistic or additive effects, where the combined impact of the drugs is greater than the sum of their individual effects. nih.gov This approach can attack the cancer cells on multiple fronts, potentially leading to more profound and durable responses. nih.gov For instance, while Gefitinib blocks the EGFR signaling pathway, a cytotoxic chemotherapy agent can simultaneously damage the DNA of cancer cells or disrupt their division. This multi-pronged attack can prevent or delay the emergence of resistant clones. aacrjournals.orgamegroups.org Furthermore, some combination strategies may allow for the use of lower doses of highly toxic drugs, thereby reducing adverse effects while maintaining or even improving anti-cancer activity. nih.gov

Combination with Chemotherapeutic Agents

Preclinical research has extensively demonstrated the potential for synergistic or additive antitumor effects when Gefitinib is combined with various conventional chemotherapeutic agents across different cancer cell lines and xenograft models.

Paclitaxel and Carboplatin: In non-small cell lung cancer (NSCLC) models, the combination of Gefitinib with taxanes like Paclitaxel has shown synergistic activity in reducing cancer cell growth. aacrjournals.org Clinical trials have also explored the combination of Gefitinib with Carboplatin and Paclitaxel. aacrjournals.org One randomized controlled trial combined Gefitinib with a pemetrexed-carboplatin regimen for patients with EGFR-mutant advanced NSCLC. cancernetwork.com This combination resulted in a significant survival benefit compared to Gefitinib alone. nih.gov2minutemedicine.com

Pemetrexed: Preclinical studies have indicated a potential synergy between Pemetrexed and EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib. amegroups.org A randomized Phase II trial showed that the combination of Gefitinib with Pemetrexed resulted in a statistically significant prolongation of progression-free survival (PFS) in patients with advanced nonsquamous NSCLC with activating EGFR mutations, compared to Gefitinib monotherapy. amegroups.org

Gemcitabine: The combination of Gefitinib with Gemcitabine has been evaluated in head and neck cancer models. These studies suggest that the sequence of administration is critical to achieving a synergistic effect. aacrjournals.org

Cisplatin: The interaction between Gefitinib and Cisplatin has yielded mixed results in preclinical settings, with some studies showing additive effects while others reported antagonistic interactions on cell growth. aacrjournals.org

The table below summarizes findings from key studies on the combination of Gefitinib with various chemotherapeutic agents.

Table 1: Preclinical and Clinical Findings of Gefitinib in Combination with Chemotherapy| Chemotherapeutic Agent | Cancer Type Studied | Key Findings |

|---|---|---|

| Paclitaxel/Carboplatin | Non-Small Cell Lung Cancer (NSCLC) | Showed synergy in reducing NSCLC cell growth in preclinical models. aacrjournals.org Combination therapy improved survival benefits in clinical trials for patients with EGFR mutations. nih.gov2minutemedicine.com |

| Pemetrexed | Non-Small Cell Lung Cancer (NSCLC) | Combination significantly prolonged progression-free survival compared to Gefitinib alone in patients with EGFR mutations. amegroups.org |

| Gemcitabine | Head and Neck Cancer | Preclinical studies demonstrated sequence-dependent synergy. aacrjournals.org |

| Cisplatin | Non-Small Cell Lung Cancer (NSCLC) | Preclinical findings were inconsistent, showing both additive and antagonistic effects on cell growth. aacrjournals.org |

The therapeutic outcome of combining Gefitinib with chemotherapy can be highly dependent on the sequence of drug administration. This is because each agent has distinct effects on the cell cycle. Gefitinib is known to cause cell cycle arrest in the G1 phase, while many chemotherapeutic agents, such as Gemcitabine, are S-phase specific, meaning they are most effective at killing cells during the DNA synthesis phase. aacrjournals.org

The synergistic effects observed when Gefitinib is combined with chemotherapy are underpinned by several molecular mechanisms. These combinations can induce apoptosis and suppress key survival pathways more effectively than either agent alone. cancernetwork.com

One proposed mechanism involves the downregulation of key enzymes required for DNA synthesis and repair. For example, the combination of Gefitinib with the fluorouracil S-1 has been shown to exert a synergistic antitumor effect. This is partly attributed to Gefitinib's ability to inhibit the transcription factor E2F-1, which in turn leads to the downregulation of thymidylate synthase, a critical enzyme for DNA synthesis and a target for fluorouracil-based drugs. aacrjournals.org

Another mechanism involves the co-suppression of critical cell signaling pathways. The addition of chemotherapy to Gefitinib can lead to enhanced suppression of the PI3K/Akt and MAPK/Erk pathways, which are crucial for cell survival and are often implicated in resistance to EGFR inhibitors. cancernetwork.comnih.gov By blocking these pathways more comprehensively, the combination therapy can lower the threshold for inducing apoptosis in cancer cells.

Combination with Other Targeted Agents

A promising strategy in targeted cancer therapy is the simultaneous inhibition of both the EGFR and the Vascular Endothelial Growth Factor Receptor (VEGFR) pathways. Both pathways are critical for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients). nih.gov There is significant crosstalk between the EGFR and VEGF signaling pathways; activation of EGFR can lead to increased production of VEGF, and overexpression of VEGF can contribute to resistance to EGFR inhibitors. nih.govmdpi.com

This biological rationale supports the dual inhibition of both receptors. Combining an EGFR inhibitor like Gefitinib with a VEGFR inhibitor has been shown to produce greater inhibition of tumor growth than either agent alone in preclinical models. nih.gov In human head and neck cancer xenografts, the combination of Gefitinib with AZD2171, a potent VEGFR signaling inhibitor, resulted in more than additive antitumor effects. nih.gov This dual-inhibition approach can overcome resistance to EGFR inhibitors and has been shown in some studies to significantly improve progression-free survival compared to EGFR inhibitor monotherapy. nih.gov

Table 2: Investigated Combination of EGFR and VEGFR Inhibition

| EGFR Inhibitor | VEGFR Inhibitor | Cancer Type Studied | Key Findings |

|---|---|---|---|

| Gefitinib | AZD2171 | Head and Neck Cancer | The combination produced supra-additive antitumour effects and led to tumor growth arrest in xenograft models. nih.gov |

| EGFR-TKIs | Bevacizumab | Non-Small Cell Lung Cancer (NSCLC) | Combination resulted in longer progression-free survival in patients with EGFR-sensitive mutations. nih.gov |

Table 3: Compound Names

| Compound Name |

|---|

| AZD2171 |

| Bevacizumab |

| Carboplatin |

| Cisplatin |

| Docetaxel |

| Gefitinib hydrochloride |

| Gemcitabine |

| Paclitaxel |

| Pemetrexed |

Histone Deacetylase Inhibitors (HDACIs) (e.g., Vorinostat)

The combination of gefitinib with histone deacetylase inhibitors (HDACIs), such as vorinostat, has been investigated as a strategy to overcome resistance and enhance therapeutic efficacy in non-small cell lung cancer (NSCLC). Research indicates that this combination is more potent in promoting cell death through apoptosis than gefitinib alone, not only in parental NSCLC cells with EGFR-activating mutations but also in gefitinib-resistant cells harboring the EGFR T790M mutation nih.govresearchgate.net.

The molecular mechanism underlying this synergy involves the induction of heat shock protein 90 (HSP90) cleavage. This leads to a reduction in the levels of HSP90 client proteins, which are crucial for cancer cell survival and proliferation, including EGFR, MET, and AKT nih.gov. This process is dependent on reactive oxygen species (ROS), which trigger caspase activation, subsequently leading to the downregulation of HSP90 and its clients nih.gov.

Further studies have demonstrated that the synergistic interaction between gefitinib and vorinostat effectively reduces cell growth and strongly induces apoptosis by inhibiting the insulin-like growth factor-1 receptor/protein kinase B (IGF-1R/AKT)-dependent signaling pathway nih.gov. In vivo studies using lung adenocarcinoma tumor xenografts confirmed that the combined treatment significantly enhanced the antitumor activity of each drug, decreasing cell proliferation and enhancing apoptosis compared to single-agent treatments nih.gov. These findings provide a strong rationale for combining vorinostat with an EGFR-TKI to address resistance in NSCLC nih.gov.

| Study Focus | Model System | Key Findings | Reference |

|---|---|---|---|

| Mechanism of Synergy | NSCLC cell lines (PC9, PC9GR) | Combination induces ROS-dependent cleavage of HSP90, reducing levels of client proteins (EGFR, MET, AKT) and promoting apoptosis. | nih.govresearchgate.net |

| Signaling Pathway Inhibition | NSCLC & HCC cell lines with mutant KRAS | Synergistically reduces cell growth and induces apoptosis via inhibition of the IGF-1R/AKT pathway. | nih.gov |

| In Vivo Antitumor Activity | Lung adenocarcinoma tumor xenografts (H358) | Combination treatment significantly decreased cell proliferation and enhanced apoptosis compared to single-agent therapy. | nih.gov |

DNA Methyltransferase Inhibitors (e.g., Decitabine)

The combination of gefitinib with DNA methyltransferase inhibitors like decitabine has shown synergistic anti-cancer activity, particularly in colon cancer cell models. Studies have demonstrated that decitabine synergizes with gefitinib to significantly reduce cell viability and colony formation in colon cancer cells compared to treatment with either agent alone nih.govresearchgate.net. This combination was also found to be more effective at inhibiting the critical AKT/mTOR/S6 kinase signaling pathway, which is heavily involved in cell growth and survival nih.govnih.govresearchgate.net.

The enhanced cytotoxicity from this combination is primarily due to the induction of apoptosis nih.govnih.gov. This apoptotic response is characterized by the induction of BAX, cleaved caspase 3, and cleaved PARP, alongside a reduction of the anti-apoptotic protein Bcl-2 nih.gov. A key factor in this process is the increased expression of XIAP-associated factor 1 (XAF1), a protein that plays a significant role in apoptosis. The depletion of XAF1 was shown to significantly weaken the apoptotic effects induced by the combination treatment nih.govnih.gov. These findings suggest that the enhanced apoptosis from combining gefitinib and decitabine involves the mitochondrial-mediated pathway and the induction of XAF1 expression nih.gov.

| Study Focus | Model System | Key Findings | Reference |

|---|---|---|---|

| Synergistic Cytotoxicity | Colon cancer cell lines (SW1116, LOVO) | Combination treatment synergistically reduced cell viability and colony formation. | nih.govresearchgate.net |

| Signaling Pathway Inhibition | Colon cancer cell lines (SW1116, LOVO) | Effectively inhibited the AKT/mTOR/S6 kinase pathway. | nih.govresearchgate.net |

| Mechanism of Action | Colon cancer cell lines (SW1116, LOVO) | Induced apoptosis via the mitochondrial pathway, involving increased expression of XAF1 and modulation of Bcl-2 family proteins. | nih.govnih.gov |

| Cell Migration | Colon cancer cell lines | The combination markedly inhibited cancer cell migration. | nih.gov |

STAT3 Pathway Inhibitors

The activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway has been identified as a crucial mechanism for both intrinsic and acquired resistance to gefitinib in lung cancer nih.govsemanticscholar.org. Research has shown that gefitinib treatment can paradoxically lead to STAT3 activation, which in turn fosters the recovery of AKT signaling, a key cell survival pathway, thereby impairing the drug's efficacy nih.govsemanticscholar.org.

Consequently, combining gefitinib with STAT3 pathway inhibitors presents a promising strategy to overcome this resistance. Pharmacological or genetic inhibition of STAT3 abrogates the gefitinib-induced AKT activation and synergistically reduces the growth of tumor cells nih.gov. Preclinical studies using novel STAT3 inhibitors like LL1 and W2014-S have demonstrated that this combination significantly sensitizes resistant NSCLC cells to gefitinib both in vitro and in vivo nih.govthno.org. This approach has been shown to be effective in gefitinib-resistant NSCLC models, including those with the T790M mutation nih.govaacrjournals.org. The combination of a STAT3 inhibitor with gefitinib leads to enhanced apoptosis and inhibition of tumor growth in animal models, suggesting this could be an effective alternative treatment for NSCLC patients who have developed resistance to EGFR TKIs nih.govthno.org.

| STAT3 Inhibitor | Model System | Key Findings | Reference |

|---|---|---|---|

| Generic STAT3 Inhibitor | Lung adenocarcinoma cell lines (NCI-H1975) | Combination therapy showed strong synergism in gefitinib-resistant cells with the T790M mutation. | aacrjournals.org |

| LL1 | Gefitinib-resistant NSCLC cells (A549/GR, PC-9/GR) and xenograft models | LL1 sensitized resistant cells to gefitinib by blocking STAT3/ZEB1 signaling pathways. The combination inhibited tumor formation in animal models. | nih.gov |

| W2014-S | Resistant NSCLC cell lines and TKI-resistant lung cancer xenografts | Significantly sensitized resistant cells to gefitinib and enhanced the anti-tumor effect in vivo. | thno.org |

| Genetic/Pharmacological Inhibition | Lung cancer cells | Inhibition of STAT3 abrogated gefitinib-induced Akt activation and synergistically reduced cell growth. | nih.govsemanticscholar.org |

Hh and MET Inhibitors

Aberrant activation of the Hedgehog (Hh) signaling pathway is implicated in resistance to EGFR tyrosine kinase inhibitors (TKIs) in NSCLC nih.govnih.gov. The Hh pathway is often inappropriately activated in EGFR-TKI-resistant NSCLC cells, which is associated with processes like the epithelial-to-mesenchymal transition (EMT) that contribute to drug resistance nih.govnih.gov.

Blockade of the Hh signaling pathway has been shown to synergistically increase sensitivity to gefitinib. The use of a Smoothened (SMO) antagonist, SANT-1, restored the expression of epithelial markers like E-cadherin and downregulated mesenchymal markers in resistant cells nih.gov. The combination of SANT-1 and gefitinib markedly inhibited tumorigenesis and proliferation in EGFR-TKI-resistant cells nih.gov. Similarly, the Hh pathway inhibitor GDC-0449, when combined with gefitinib, considerably reduced tumor size and prolonged survival in a gefitinib-resistant mouse xenograft model nih.gov. Interestingly, research has also shown that inhibition of the Hh signaling pathway was associated with a decrease in MET phosphorylation, suggesting a potential cross-talk between these resistance pathways researchgate.net.

| Inhibitor Type | Inhibitor Example | Model System | Key Findings | Reference |

|---|---|---|---|---|

| Hedgehog (SMO antagonist) | SANT-1 | EGFR-TKI-resistant NSCLC cells | Combination with gefitinib markedly inhibited tumorigenesis and proliferation; restored epithelial phenotype. | nih.gov |

| Hedgehog Pathway Inhibitor | GDC-0449 | Gefitinib-resistant mouse xenograft model | Synergized with gefitinib to reduce tumor size and prolong survival time in tumor-bearing mice. | nih.gov |

| Hedgehog (SMO inhibitor) | Cyclopamine | Resistant NSCLC cell lines | Inhibition of Hh signaling blocked the invasive and migratory behavior of resistant cells and was accompanied by an inhibition of MET phosphorylation. | researchgate.net |

Combination with Radiotherapy

Combining gefitinib with radiotherapy is a therapeutic strategy based on strong preclinical evidence of synergy. Overexpression of EGFR can contribute to clinical radiation resistance, and molecular blockade of this pathway can enhance the cytotoxic effects of radiotherapy aacrjournals.orgnih.gov. Preclinical studies have shown that gefitinib enhances the radioresponse of NSCLC cells by suppressing their cellular DNA repair capacity, which prolongs the presence of radiation-induced DNA double-strand breaks aacrjournals.orgnih.gov. In various xenograft tumor models, the combination of gefitinib and ionizing radiation resulted in additive to synergistic tumor growth inhibition nih.govaacrjournals.org.

Clinical trials have explored this combination for patients with locally advanced NSCLC who are not suitable for surgery or concurrent chemoradiotherapy. A phase II trial concluded that intensity-modulated radiation therapy (IMRT) combined with gefitinib can improve the objective effective rate and is generally well-tolerated nih.gov. Another prospective study of concurrent or sequential gefitinib with thoracic irradiation found the combination to be effective with an acceptable toxicity profile sums.ac.ir. These studies suggest that for certain patient populations, such as those with EGFR-activating mutations, radiotherapy combined with gefitinib could improve survival outcomes nih.gov.

| Study Type | Patient Population | Key Outcomes | Reference |

|---|---|---|---|

| Phase II Clinical Trial | Locally advanced NSCLC unfit for surgery or concurrent chemoradiotherapy | Combination of IMRT with gefitinib improved objective effective rate and was well-tolerated. | nih.gov |

| Prospective Study | Stage III NSCLC | Concurrent gefitinib with radiotherapy resulted in a median overall survival of 18 months and a median progression-free survival of 10 months. | sums.ac.ir |

| Preclinical Study | NSCLC cell lines (A549, H1299) | Gefitinib had significant radiosensitizing effects by inhibiting the repair of DNA double-strand breaks. | aacrjournals.org |

| Preclinical Review | Xenograft tumor models | Gefitinib in combination with ionizing radiation resulted in additive to synergistic growth inhibition. | nih.gov |

Combination with Hormonal Therapy

The interaction between the estrogen receptor (ER) and EGFR signaling pathways has provided a rationale for combining gefitinib with hormonal therapies, particularly in NSCLC nih.govnih.gov. Preclinical data have indicated a functional cross-signaling between these two pathways. For instance, studies have shown that EGFR expression can be upregulated in response to anti-estrogens, while ERβ expression can be increased in response to gefitinib, suggesting that the EGFR pathway may become more activated when estrogen signaling is blocked nih.gov.

In NSCLC adenocarcinoma cell lines, co-treatment with gefitinib and the ER antagonist tamoxifen led to decreased cell proliferation and increased apoptosis compared to either drug used alone nih.gov. A pilot clinical study evaluated the combination of gefitinib with the anti-estrogen agent fulvestrant in post-menopausal women with advanced NSCLC nih.gov. The study found that the combination therapy was well-tolerated and demonstrated disease activity, with a confirmed partial response rate of 15%. These findings suggest that for specific patient populations, such as post-menopausal women, a dual-targeting approach against both EGFR and ER pathways may be a viable therapeutic strategy nih.gov.

| Hormonal Agent | Model System / Study Type | Key Findings | Reference |

|---|---|---|---|

| Fulvestrant | Pilot Clinical Study (Post-menopausal women with advanced NSCLC) | Combination was well-tolerated and demonstrated disease activity. Confirmed partial response rate of 15%; median PFS of 12 weeks. | nih.gov |

| Tamoxifen | NSCLC adenocarcinoma cell lines (A549, H1650) | Co-treatment decreased proliferation and increased apoptosis compared with either drug alone. | nih.gov |

| Fulvestrant | NSCLC preclinical models | Showed additive effects with gefitinib and blocked estradiol-stimulation of tumor growth. | nih.gov |

Advanced Pharmacokinetics and Pharmacodynamics of Gefitinib Hydrochloride

Absorption and Bioavailability Research

Gefitinib (B1684475) hydrochloride is characterized by slow absorption following oral administration. drugbank.comnih.gov Research indicates that peak plasma levels are typically achieved between 3 to 7 hours post-administration. drugbank.comscite.ai The mean absolute bioavailability of gefitinib has been established to be approximately 59-60% in cancer patients. drugbank.comfda.gov Studies have shown that the absorption of gefitinib is not significantly affected by the presence of food. drugbank.comscite.ai

Further research into its bioavailability has explored different administration methods. A study comparing the administration of a single 250-mg dose as a whole tablet, a dispersion preparation consumed as a drink, and a dispersion preparation given via a nasogastric tube found no clinically significant differences in absorption or elimination. nih.gov The systemic exposure to gefitinib was consistent across all three methods, indicating that administering the drug as a dispersion is a viable alternative for patients who have difficulty swallowing tablets. nih.gov

Table 1: Pharmacokinetic Parameters for Gefitinib Administration Routes

| Administration Method | Geometric Mean AUC (ng.h/mL) | Geometric Mean Cmax (ng/mL) | Relative Bioavailability (vs. Whole Tablet) |

| Whole Tablet | 2219 | 95.2 | - |

| Dispersion (Drink) | 2233 | 96.3 | 103.8% |

| Dispersion (Nasogastric Tube) | 2007 | 89.9 | 99.1% |

Source: Adapted from clinical trial data in healthy volunteers. nih.gov

Drug Metabolism Research

Gefitinib undergoes extensive biotransformation, primarily in the liver. nih.gov This metabolic process is crucial to its clearance from the body and involves several key enzyme systems and specific molecular changes to the parent compound.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP3A5, CYP2D6)

The metabolism of gefitinib is predominantly mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov The major enzyme responsible for its biotransformation is CYP3A4. drugbank.comnih.govresearchgate.net Other CYP enzymes, including CYP3A5 and CYP2D6, also play a role, though generally to a lesser extent. nih.govplos.org Some research suggests that CYP1A1, which is often expressed in extrahepatic tissues like the lungs, may also be involved in gefitinib metabolism. nih.govresearchgate.net

Enzyme kinetic studies have been conducted to determine the efficiency of these enzymes in metabolizing gefitinib. Research comparing the clearance (Clmax) values for various recombinant human CYP enzymes demonstrated the significant involvement of CYP3A4, CYP3A5, CYP1A1, and CYP2D6. nih.gov Notably, CYP2D6 showed a high maximum clearance value, indicating its substantial role in the metabolic process. nih.gov Genetic variations in these CYP enzymes can lead to interindividual variability in gefitinib exposure and may influence its effects. fda.govresearchgate.net

Table 2: Maximum Clearance (Clmax) of Gefitinib by Cytochrome P450 Isoforms

| Cytochrome P450 Isoform | Maximum Clearance (Clmax) (mL/min/nmol) |

| CYP3A4 | 0.41 |

| CYP3A5 | 0.39 |

| CYP1A1 | 0.57 |

| CYP2D6 | 0.63 |

Source: Adapted from in vitro enzyme kinetics research. nih.gov

Identification of Biotransformation Sites

Three primary sites on the gefitinib molecule have been identified as targets for biotransformation. drugbank.comnih.gov These metabolic routes are:

Metabolism of the N-propoxymorpholino-group. drugbank.comnih.gov

Demethylation of the methoxy-substituent on the quinazoline (B50416) nucleus. drugbank.comnih.gov

Oxidative defluorination of the halogenated phenyl group. drugbank.comnih.gov

Through these processes, multiple metabolites are produced. researchgate.net The major metabolite identified in human plasma is O-desmethyl gefitinib, which is primarily formed via the action of CYP2D6. researchgate.netnih.gov Other identified metabolites include 4-Defluoro-4-hydroxy gefitinib and O-Demorpholinopropyl gefitinib. nih.gov More advanced analytical techniques have identified a total of 18 tentative metabolites in patient plasma, indicating that the metabolism of gefitinib in the human body is extensive and complex. plos.org These additional pathways include dechlorination, hydrogenation, and conjugation with sulfate (B86663) and taurine. plos.org

Drug Distribution and Elimination Research

Following absorption and metabolism, the distribution and final elimination of gefitinib and its metabolites are critical pharmacokinetic phases.

Protein Binding Characteristics (e.g., Serum Albumin, Alpha 1-Acid Glycoproteins)

Gefitinib is extensively bound to plasma proteins, with a binding rate of approximately 90-91%. drugbank.comfda.gov This binding is primarily to serum albumin and, to a lesser extent, alpha 1-acid glycoprotein (B1211001) (AAG). drugbank.com The binding is independent of drug concentrations within the typical clinical range. drugbank.com The high degree of protein binding is a key factor in the drug's large volume of distribution (1400 L), which suggests extensive distribution into tissues. drugbank.comnih.govfda.gov

Pharmacokinetic Variability and Contributing Factors

The pharmacokinetic profile of gefitinib hydrochloride is subject to considerable variability, influenced by a range of intrinsic and extrinsic factors. These elements can significantly alter drug exposure, affecting both therapeutic efficacy and potential toxicity.

Inter-individual Variability in Plasma Exposure

Substantial inter-individual variability in the plasma concentrations of gefitinib has been consistently observed in pharmacokinetic studies nih.govmdpi.com. Following oral administration, the bioavailability of gefitinib is approximately 60% in humans, with steady-state plasma concentrations typically achieved after 7 days of multiple dosing researchgate.net. However, the actual exposure can differ significantly among patients. For example, studies have reported a high coefficient of variation (CV) of 48.94% for the trough plasma concentration of afatinib, a similar tyrosine kinase inhibitor, highlighting the significant inter-patient variability common to this class of drugs mdpi.com.

Several factors contribute to this variability. Genetic polymorphisms in metabolizing enzymes are a key determinant. Gefitinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, with CYP2D6 also playing a role in the formation of its major circulating metabolite, O-desmethyl gefitinib nih.govresearchgate.net. The CYP2D6 genotype has been specifically associated with the metabolism of gefitinib to this metabolite, and variations in this gene can lead to differences in drug clearance and exposure nih.gov.

Plasma protein binding is another source of variability. Gefitinib is predominantly bound to plasma proteins, particularly alpha-1-acid glycoprotein (AGP) nih.gov. Since the levels of AGP can vary between individuals, especially in cancer patients where it can be elevated, this can affect the unbound, pharmacologically active fraction of gefitinib and alter its pharmacokinetic profile nih.gov.

Influence of Gastrointestinal Factors (Gastric Emptying, Precipitation/Dissolution)

As a Biopharmaceutical Classification System (BCS) Class II drug, gefitinib has high permeability but low, pH-dependent solubility, making its absorption sensitive to gastrointestinal (GI) conditions bddpharma.comnih.govijpsr.com. The drug's solubility is significantly higher in the acidic environment of the stomach (pH 1.2) compared to the more neutral pH of the small intestine (pH 6.5) and colon (pH 7.2) bddpharma.comkingston.ac.uk. This pH-dependent solubility is a critical factor in its oral absorption.

The use of gastric acid suppressants, such as proton pump inhibitors (PPIs) or H2-receptor antagonists, can profoundly impact gefitinib's bioavailability. By increasing gastric pH, these agents reduce the dissolution of gefitinib in the stomach amegroups.orgnih.gov. One study found that administering gefitinib under conditions of sustained elevated gastric pH (above 5) reduced its bioavailability by approximately 50%, with the area under the curve (AUC) and maximum concentration (Cmax) being reduced by 47% and 71%, respectively nih.gov. This highlights the critical role of an acidic gastric environment for optimal absorption.

| Parameter | Rapid Clearance Group (n=5) | Normal Profile Group (n=7) |

|---|---|---|

| Mean Gastric Emptying T90 (min) | 37 | 74 |

| Mean Small Intestinal Transit Time (min) | 156 | 204 |

| Mean Colonic Arrival Time (min) | 181 | 244 |

| Mean Cmax (ng/mL) | 99.2 | 116 |

| Mean AUC (ng·h/mL) | 2162 | 4996 |

Chronopharmacodynamics: Circadian Rhythm of Efficacy and Toxicity

Chronopharmacodynamics explores how the effects of a drug vary according to biological rhythms mui.ac.ir. The administration of anticancer agents in synchrony with the body's circadian rhythms, known as chronotherapy, aims to maximize efficacy while minimizing toxicity frontiersin.orgnih.govresearchgate.net. Research indicates that the efficacy and toxicity of gefitinib are subject to circadian variations.

A study in Lewis lung carcinoma-bearing mice demonstrated that the timing of gefitinib administration significantly impacted its antitumor effect. e-century.us Administration at 8:00 was found to be more effective at inhibiting tumor growth and inducing apoptosis compared to administration at 16:00. e-century.us This difference in efficacy was linked to the circadian rhythm of the EGFR-RAS-RAF-ERK1/2 signaling pathway, a key target of gefitinib. The levels of phosphorylated EGFR and ERK1/2 were higher at 16:00 and 20:00, suggesting a time-dependent sensitivity of the tumor cells to the drug e-century.us.